N-(2-methylphenyl)-3-nitrobenzenesulfonamide
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Overview
Description
N-(2-methylphenyl)-3-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a nitro group and a sulfonamide group attached to a benzene ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-3-nitrobenzenesulfonamide typically involves the nitration of 2-methylbenzenesulfonamide. The process begins with the sulfonation of 2-methylphenylamine to form 2-methylbenzenesulfonamide. This intermediate is then subjected to nitration using a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The nitration step is particularly critical and requires careful handling of reagents to prevent side reactions and ensure safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-methylphenyl)-3-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation: The methyl group on the benzene ring can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, and ethanol as a solvent.
Substitution: Nucleophiles such as amines or alcohols, and solvents like dichloromethane.
Oxidation: Potassium permanganate, sulfuric acid, and water.
Major Products Formed
Reduction: N-(2-aminophenyl)-3-nitrobenzenesulfonamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Oxidation: N-(2-methylphenyl)-3-carboxybenzenesulfonamide.
Scientific Research Applications
N-(2-methylphenyl)-3-nitrobenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid in bacteria and thus exerting its antibacterial activity.
Comparison with Similar Compounds
Similar Compounds
N-(2-methylphenyl)-N′-(2-methylphenyl)thiourea: Similar in structure but contains a thiourea group instead of a sulfonamide group.
N-(2-methylphenyl)-N,N-dimethylurea: Contains a urea group and is used in different chemical reactions.
N-(2-methylphenyl)phthalimide: Features a phthalimide group and is used in the synthesis of various organic compounds.
Uniqueness
N-(2-methylphenyl)-3-nitrobenzenesulfonamide is unique due to its combination of a nitro group and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and industrial applications, particularly in the development of new antimicrobial agents and chemical intermediates.
Properties
IUPAC Name |
N-(2-methylphenyl)-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c1-10-5-2-3-8-13(10)14-20(18,19)12-7-4-6-11(9-12)15(16)17/h2-9,14H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZBNIELWCMBOEY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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